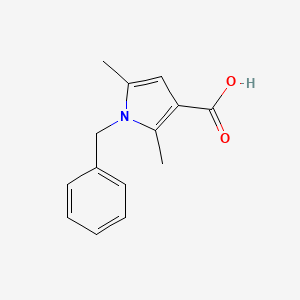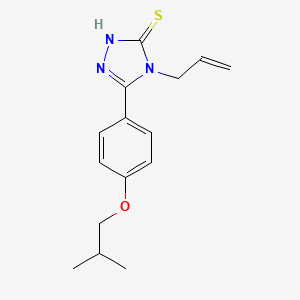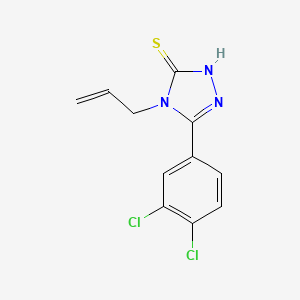
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 2644-94-2 . It has a molecular weight of 214.27 . It is a powder in physical form .
Molecular Structure Analysis
The InChI Code for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is 1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a powder with a melting point of 73-74°C . It is stored at a temperature of 4°C .Scientific Research Applications
Fluorescence Properties and Sensing
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: has been utilized in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles which exhibit significant fluorescence properties. These compounds can range in color from orange-red to cyan in different solvents, particularly when an electron-withdrawing group is attached. This characteristic makes them suitable for use as metal ion fluorescent probes, with excellent selectivity for detecting silver ions (Ag+) .
Pharmaceutical Applications
Derivatives of this compound have shown potential in pharmaceutical applications. Pyrazoline derivatives, for instance, have been used in antidepressants, antihypertensive drugs, and anti-arrhythmic medications. They also exhibit activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory treatments .
Organic Nonlinear Optical Materials
The synthesized 1,3,5-trisubstituted-1H-pyrazoles have better hole transport characteristics, thermal stability, and washing resistance. These properties make them suitable for use as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials, which are essential in the development of high-tech applications like laser dyes and fluorescent probes .
Textile Industry
In the textile industry, triarylpyrazoline compounds derived from 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde have been used as fluorescent whitening agents. Their ability to absorb ultraviolet light and re-emit it as visible light enhances the appearance of fabric and paper products by making them appear brighter and whiter .
Catalysis
The compound has been involved in the synthesis of pyrazoles using vitamin B1 as a green catalyst. This process is metal-free and acid or base-free, highlighting its role in environmentally friendly catalysis. The synthesized pyrazoles can be used in various organic reactions, demonstrating the compound’s versatility in catalysis .
Antitubercular Activity
Research has indicated that certain derivatives of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their antitubercular potential against Mycobacterium tuberculosis . Some of these compounds have shown potent activity, suggesting their potential use in treating tuberculosis .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZFABYWVRTOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359534 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
2644-94-2 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these pyrazole hybrids interact with their target and what are the downstream effects?
A: While the exact mechanism of action is still under investigation, molecular docking studies suggest that certain pyrazole hybrids, specifically (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one and 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one, bind to the active site of AKT2 []. AKT2, a serine/threonine-specific protein kinase, plays a crucial role in cellular survival and proliferation. By inhibiting AKT2, these compounds may induce apoptosis in cancer cells.
Q2: What is the structural characterization of these compounds?
A: The synthesized pyrazole hybrids were characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one was found to crystallize in a monoclinic crystal system with a C2/c space group []. Detailed spectroscopic data for all synthesized compounds can be found in the research article.
Q3: What is the Structure-Activity Relationship (SAR) observed for these pyrazole hybrids?
A: The research indicates that substitutions at less sterically hindered positions on the pyrazole ring contribute to higher cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 []. Notably, compounds 4b and 5a, featuring specific substitutions, exhibited promising IC50 values of 47.72 μM and 24.25 μM, respectively, against MDA-MB-231 cells []. This suggests that modifications to the core structure can significantly influence their anticancer activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)




![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
